(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one
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Overview
Description
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is a chiral compound with a unique structure that includes an amino group and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopropan-1-one and 1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The reaction is usually carried out under mild conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one: The enantiomer of the compound, with similar but distinct biological activity.
1,2,3,4-tetrahydroisoquinoline: A simpler structure that lacks the amino and propanone groups.
2-aminopropan-1-one: A simpler structure that lacks the tetrahydroisoquinoline moiety.
Uniqueness
(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one is unique due to its chiral nature and the presence of both an amino group and a tetrahydroisoquinoline moiety. This combination of features makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1217725-85-3 |
---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.3 |
Purity |
95 |
Origin of Product |
United States |
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